Bis[4-amino-3-cyanophenyl]sulfide
Description
Bis[4-amino-3-cyanophenyl]sulfide is a sulfur-containing aromatic compound characterized by two phenyl rings linked by a sulfide bridge. Each phenyl ring is substituted with an electron-donating amino (-NH₂) group at the para position (4-position) and an electron-withdrawing cyano (-CN) group at the meta position (3-position).
Properties
CAS No. |
61382-02-3 |
|---|---|
Molecular Formula |
C14H10N4S |
Molecular Weight |
266.32g/mol |
IUPAC Name |
2-amino-5-(4-amino-3-cyanophenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C14H10N4S/c15-7-9-5-11(1-3-13(9)17)19-12-2-4-14(18)10(6-12)8-16/h1-6H,17-18H2 |
InChI Key |
HSUYVLRLGOKVNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1SC2=CC(=C(C=C2)N)C#N)C#N)N |
Canonical SMILES |
C1=CC(=C(C=C1SC2=CC(=C(C=C2)N)C#N)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bis-Aryl Sulfides
*Molecular weight calculated based on formula C₄H₈Cl₂S.
Key Observations:
Substituent Effects on Reactivity and Polarity this compound: The amino and cyano groups create a polar, electronically asymmetric environment. This contrasts with Bis(4-bromophenyl) sulfide, where bromine’s electron-withdrawing nature and steric bulk may limit reactivity compared to amino-cyano systems . Bis(2-chloroethyl) sulfide: Chloroethyl groups confer extreme reactivity and toxicity, leading to vesicant properties unsuitable for industrial applications .
Physical Properties Bis(4-bromophenyl) sulfide has a defined melting point (115°C) and boiling point (210°C), typical for brominated aromatics . In contrast, the target compound’s amino and cyano groups likely increase its melting point due to enhanced intermolecular hydrogen bonding. Bis(4-methylbenzyl) sulfide’s lower molecular weight (242.38 vs. 344.06 for the brominated analogue) and non-polar methyl groups suggest reduced solubility in polar solvents compared to the target compound .
Applications and Toxicity Bis(2-chloroethyl) sulfide is exclusively noted for its military use due to severe cytotoxicity and environmental persistence . Bis(4-bromophenyl) sulfide and Bis(4-methylbenzyl) sulfide serve as intermediates in synthesis, with the former’s bromine enabling cross-coupling reactions . The target compound’s amino group could facilitate its use in drug design (e.g., kinase inhibitors) or epoxy resin curing agents.
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